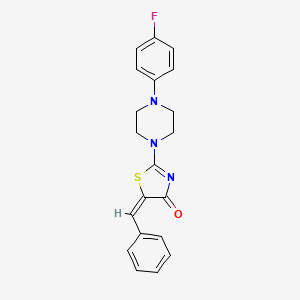

N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the synthesis and biological activity of N-(2-phenethyl)cinnamides, which share a phenyl ring and amide functionality, are explored in the context of NMDA receptor antagonism . Binuclear copper(II) complexes with oxalamide ligands demonstrate the potential for such structures to form complex coordination compounds with metal ions, which could be relevant for the compound . Additionally, the reactivity of a compound with multiple nucleophilic centers is studied, which may provide insights into the reactivity of the oxalamide group in the target compound . Lastly, the structural characterization of fentanyl analogs, which includes amide bonds and aromatic rings, could offer some parallels in terms of molecular structure analysis .

Synthesis Analysis

The synthesis of related compounds involves the formation of amide bonds and the use of aromatic rings as structural components. For example, the synthesis of N-(2-phenethyl)cinnamides involves the coupling of phenethylamine derivatives with cinnamic acid derivatives to form the amide bond . In the case of the binuclear copper(II) complexes, the oxalamide ligand is used to bridge two copper ions, indicating that oxalamide can serve as a chelating agent in coordination chemistry . These examples suggest that the synthesis of "this compound" would likely involve the formation of an amide bond between an appropriate amine and carboxylic acid or acid chloride precursor.

Molecular Structure Analysis

The molecular structure of compounds similar to the target compound has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. The crystal structure of a fentanyl analog provides information on how aromatic rings and amide bonds can influence the overall conformation and supramolecular interactions of such molecules . The binuclear copper(II) complexes demonstrate how oxalamide ligands can adopt specific geometries to coordinate metal ions, which could be relevant for understanding the conformational preferences of the oxalamide moiety in the target compound .

Chemical Reactions Analysis

The reactivity of compounds containing amide bonds and multiple nucleophilic centers has been studied, revealing that such compounds can undergo selective reactions with electrophiles to form heterocyclic structures like hexahydro-4-pyrimidinones and oxazolidines . This suggests that "this compound" may also exhibit chemoselectivity in its reactions, potentially leading to the formation of various cyclic or acyclic products depending on the reaction conditions and the nature of the electrophiles involved.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "this compound" are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For instance, the solubility, melting points, and stability of the compounds can be influenced by the presence of aromatic rings, amide bonds, and substituents such as chloro and hydroxy groups . The interaction of binuclear copper(II) complexes with DNA suggests that compounds with oxalamide groups may have the potential to interact with biological macromolecules, which could be relevant for the biological activity of the target compound .

Propiedades

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-12-14(19)8-5-9-15(12)21-18(24)17(23)20-11-10-16(22)13-6-3-2-4-7-13/h2-9,16,22H,10-11H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROPZQKGTDZFJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B3020458.png)

![1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B3020470.png)

![{3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B3020473.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3020474.png)